molecular formula C6H13N3O2S B2370801 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide CAS No. 1351398-47-4

2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide

Cat. No.: B2370801
CAS No.: 1351398-47-4
M. Wt: 191.25
InChI Key: WQVIRKMUGBRVHN-UHFFFAOYSA-N
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Description

2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide is a chemical compound with a unique structure that includes both hydrazine and thioamide functional groups

Scientific Research Applications

2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide typically involves the reaction of hydrazine derivatives with thioamide precursors. One common method involves the condensation of 2-(hydroxyacetyl)hydrazine with isopropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a thioamide group.

    2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide: Similar structure but with different substituents on the hydrazine moiety.

Uniqueness

This compound is unique due to its combination of hydrazine and thioamide functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(2-hydroxyacetyl)amino]-3-propan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c1-4(2)7-6(12)9-8-5(11)3-10/h4,10H,3H2,1-2H3,(H,8,11)(H2,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVIRKMUGBRVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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